molecular formula C13H14Cl2N2O4 B11938813 Diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate CAS No. 139087-02-8

Diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate

Cat. No.: B11938813
CAS No.: 139087-02-8
M. Wt: 333.16 g/mol
InChI Key: HAWCRNYPYOYBBF-UHFFFAOYSA-N
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Description

Diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate is a chemical compound with the molecular formula C13H14Cl2N2O4 and a molecular weight of 333.174 g/mol . It is a derivative of malonic acid and contains a pyridine ring substituted with chlorine atoms. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate typically involves the reaction of diethyl malonate with 2,6-dichloro-3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent . The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aminopyridine to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent composition, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Ethoxide: Used as a base in the synthesis of the compound.

    Hydrochloric Acid: Used for hydrolysis reactions.

    Heat: Applied during decarboxylation reactions.

Major Products

The major products formed from these reactions include substituted pyridines, carboxylic acids, and decarboxylated derivatives.

Scientific Research Applications

Diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate is unique due to the presence of chlorine atoms on the pyridine ring, which can influence its reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

CAS No.

139087-02-8

Molecular Formula

C13H14Cl2N2O4

Molecular Weight

333.16 g/mol

IUPAC Name

diethyl 2-[[(2,6-dichloropyridin-3-yl)amino]methylidene]propanedioate

InChI

InChI=1S/C13H14Cl2N2O4/c1-3-20-12(18)8(13(19)21-4-2)7-16-9-5-6-10(14)17-11(9)15/h5-7,16H,3-4H2,1-2H3

InChI Key

HAWCRNYPYOYBBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=C(N=C(C=C1)Cl)Cl)C(=O)OCC

Origin of Product

United States

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